molecular formula C5H7NO2 B13818790 5-Acetyl-2-isoxazoline

5-Acetyl-2-isoxazoline

Cat. No.: B13818790
M. Wt: 113.11 g/mol
InChI Key: RNVSTHATJQIKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-isoxazoline is a heterocyclic compound featuring a five-membered ring with nitrogen and oxygen atoms at adjacent positions. This compound is part of the isoxazoline family, known for its diverse biological activities and significant applications in medicinal chemistry . The presence of both nitrogen and oxygen in the ring structure imparts unique chemical properties, making it a valuable intermediate in various synthetic processes.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-isoxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoxazole derivatives.

    Reduction: Reduction reactions can convert it into isoxazolidines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and isoxazolidines, each with distinct biological activities .

Mechanism of Action

The mechanism of action of 5-Acetyl-2-isoxazoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, some derivatives induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways . The electron-rich aromatic structure of isoxazolines facilitates high-affinity binding to multiple targets, enhancing their therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-2-isoxazoline stands out due to its specific substitution pattern and the presence of an acetyl group, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form a wide range of bioactive derivatives makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

1-(4,5-dihydro-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C5H7NO2/c1-4(7)5-2-3-6-8-5/h3,5H,2H2,1H3

InChI Key

RNVSTHATJQIKGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC=NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.